4-(2-Fenil-1,3-tiazol-4-il)acetonitrilo

Descripción general

Descripción

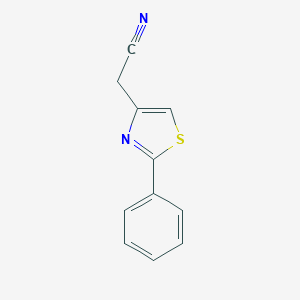

(2-Phenyl-1,3-thiazol-4-yl)acetonitrile is an organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.

Aplicaciones Científicas De Investigación

(2-Phenyl-1,3-thiazol-4-yl)acetonitrile has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Medicine: Research is ongoing into its use as an antimicrobial, antifungal, and anticancer agent.

Industry: It is used in the production of dyes, biocides, and chemical reaction accelerators.

Mecanismo De Acción

Target of Action

Thiazole derivatives, which include this compound, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific targets would depend on the particular biological activity exhibited by the compound.

Mode of Action

Thiazole compounds are known to interact with various biochemical pathways and enzymes, or stimulate/block receptors in biological systems . The specific mode of action would depend on the particular biological activity exhibited by the compound.

Biochemical Pathways

Thiazole compounds are known to activate or stop biochemical pathways and enzymes . The specific pathways affected would depend on the particular biological activity exhibited by the compound.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could impact the bioavailability of the compound.

Result of Action

Thiazole compounds are known to behave unpredictably when entering physiological systems and reset the system differently . The specific effects would depend on the particular biological activity exhibited by the compound.

Action Environment

The solubility properties of thiazole compounds could be influenced by environmental factors such as ph and temperature .

Análisis Bioquímico

Biochemical Properties

Thiazole derivatives have been found to exhibit a diverse spectrum of therapeutic potentials such as antioxidant, anti-tubercular, antibacterial, antifungal, diuretic, anti-cancer, and anti-inflammatory effects .

Molecular Mechanism

Thiazole ring, a part of this compound, is known to be highly reactive due to an acidic proton at C-2, making it a significant synthon for the production of a wide range of new chemical compounds .

Temporal Effects in Laboratory Settings

It is recommended to store this compound at room temperature .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-Phenyl-1,3-thiazol-4-yl)acetonitrile typically involves the reaction of 2-aminothiazole with benzaldehyde under acidic conditions to form the corresponding Schiff base, which is then subjected to a nucleophilic addition reaction with acetonitrile . The reaction conditions often include the use of solvents such as ethanol or acetone and catalysts like sodium hydroxide at room temperature .

Industrial Production Methods

Industrial production methods for (2-Phenyl-1,3-thiazol-4-yl)acetonitrile are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield .

Análisis De Reacciones Químicas

Types of Reactions

(2-Phenyl-1,3-thiazol-4-yl)acetonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiazole derivatives .

Comparación Con Compuestos Similares

Similar Compounds

2-(1,3-Benzothiazol-2-yl)acetonitrile: Similar in structure but with a benzothiazole ring.

2-(4-Phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrile: Contains additional functional groups that confer different properties.

Uniqueness

(2-Phenyl-1,3-thiazol-4-yl)acetonitrile is unique due to its specific thiazole ring structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Actividad Biológica

(2-Phenyl-1,3-thiazol-4-yl)acetonitrile is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and relevant case studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

(2-Phenyl-1,3-thiazol-4-yl)acetonitrile features a thiazole ring, which is known for its reactivity and ability to participate in various biochemical interactions. The compound's structure can be represented as follows:

This compound is slightly soluble in water and more soluble in organic solvents like alcohol and ether, which influences its biological activity and pharmacokinetics.

Thiazole derivatives, including (2-Phenyl-1,3-thiazol-4-yl)acetonitrile, exhibit a broad spectrum of therapeutic potentials:

- Antioxidant Activity : The compound has shown the ability to scavenge free radicals, contributing to cellular protection against oxidative stress.

- Antimicrobial Activity : Studies indicate efficacy against various bacterial and fungal strains, suggesting potential as an antimicrobial agent.

- Antitumor Activity : Notable antiproliferative effects have been observed in several cancer cell lines, including MCF7 (breast cancer) and HCT116 (colorectal cancer), with mechanisms involving apoptosis induction and cell cycle arrest .

The biological activity of (2-Phenyl-1,3-thiazol-4-yl)acetonitrile can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of cyclin-dependent kinase 1 (CDK1), which is crucial for cell cycle regulation. This inhibition leads to cell cycle arrest at the G2/M phase, promoting apoptosis in cancer cells .

- Receptor Interaction : Thiazole compounds often interact with various receptors or enzymes, modulating biochemical pathways that lead to therapeutic effects .

- Induction of Apoptosis : Research has demonstrated that certain derivatives induce apoptosis in cancer cells without causing necrosis, highlighting their potential as targeted cancer therapies .

Case Studies and Research Findings

Several studies have investigated the biological activity of (2-Phenyl-1,3-thiazol-4-yl)acetonitrile and its derivatives:

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Cell Lines Tested |

|---|---|---|

| Antitumor | High antiproliferative activity | MCF7, HCT116 |

| Antimicrobial | Effective against bacterial strains | Various |

| Antioxidant | Scavenging free radicals | In vitro studies |

- Antiproliferative Studies : A study reported that derivatives of (2-Phenyl-1,3-thiazol-4-yl)acetonitrile exhibited significant cytotoxicity against a panel of human tumor cell lines at micromolar concentrations. The most active compounds showed GI50 values indicating effective growth inhibition .

- Mechanistic Insights : Further investigations revealed that some derivatives caused morphological changes characteristic of autophagic death at lower concentrations while higher doses led to apoptosis. This dual mechanism underscores the compound's versatility in targeting cancer cells .

- Synthetic Pathways : The synthesis of (2-Phenyl-1,3-thiazol-4-yl)acetonitrile involves reactions between 2-aminothiazole and benzaldehyde under acidic conditions, followed by nucleophilic addition with acetonitrile. This process highlights its utility as a precursor for more complex thiazole-containing compounds .

Propiedades

IUPAC Name |

2-(2-phenyl-1,3-thiazol-4-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2S/c12-7-6-10-8-14-11(13-10)9-4-2-1-3-5-9/h1-5,8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUEZREUCXWHVPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90936945 | |

| Record name | (2-Phenyl-1,3-thiazol-4-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90936945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16441-25-1 | |

| Record name | 16441-25-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11896 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-Phenyl-1,3-thiazol-4-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90936945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of (2-Phenyl-1,3-thiazol-4-yl)acetonitrile in the synthesis of substituted benzothiazoles?

A1: (2-Phenyl-1,3-thiazol-4-yl)acetonitrile serves as a crucial starting material in the Junjappa–Ila (JI) heteroaromatic annulation method described in the research []. It reacts with various α-oxoketene dithioacetals in the presence of sodium hydride to form intermediate compounds (3-(methylthio)-5-oxo-2-(2-phenyl-1,3-thiazol-4-yl)-4,5-substituted-pent-2-enenitriles). These intermediates then undergo cyclization in the presence of p-toluenesulfonic acid (PTSA) to yield the desired substituted benzothiazoles []. Essentially, the (2-Phenyl-1,3-thiazol-4-yl)acetonitrile molecule provides the structural backbone for incorporating the thiazole ring into the final benzothiazole product.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.